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Introduction to Suramin and Rationale for Advanced
Delivery Systems

Suramin is a polysulfonated naphthylurea compound first synthesized in 1916 that has been used

historically for the treatment of African sleeping sickness (trypanosomiasis) and river blindness

(onchocerciasis). With a molecular weight of 1,429 g/mol and highly anionic character, suramin exhibits

limited cellular permeability and poor oral bioavailability, necessitating intravenous administration for

systemic delivery. The drug remains on the World Health Organization list of essential medications for

parasitic infections but has recently gained significant attention for its potential applications in

neurodevelopmental disorders, viral infections, and cancer. Suramin's diverse pharmacological activities

include purinergic receptor antagonism, inhibition of amyloid formation, antiviral effects, and modulation of

apoptotic pathways, making it a promising candidate for drug repurposing initiatives.

The development of advanced delivery systems for suramin is motivated by several compelling factors.

First, suramin's polyanionic nature and high molecular weight limit its ability to cross biological barriers,

including the blood-brain barrier (BBB), which is essential for treating neurological conditions like autism

spectrum disorder (ASD). Second, suramin has an exceptionally long half-life (14.7 ± 0.7 days to 36-60

days across studies) and high protein binding affinity (approximately 99.7%), which can lead to
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accumulation and potential toxicity with repeated dosing. Third, the requirement for intravenous

administration creates significant practical limitations for chronic conditions requiring long-term treatment.

These challenges have stimulated research into novel formulation strategies that can improve suramin's

delivery efficiency, reduce dosing frequency, minimize side effects, and enable targeted delivery to specific

tissues or cell populations.

Suramin Formulation Approaches and Characterization

Liposomal Delivery Systems

Liposomal encapsulation represents one of the most promising approaches for enhancing suramin delivery.

Liposomes are spherical phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic

compounds, protecting them from degradation and modifying their distribution patterns. For suramin, which

is highly water-soluble, the aqueous internal compartment of liposomes provides an ideal environment for

encapsulation. Researchers have developed multiple liposomal formulations of suramin with varying lipid

compositions, surface charges, and targeting moieties to optimize delivery efficiency.

Preparation Methods: The thin-film hydration method followed by extrusion or sonication has

been widely employed for suramin-loaded liposomes. This involves dissolving phospholipids (e.g.,

phosphatidylcholine, cholesterol) in organic solvent, evaporating to form a thin film, hydrating with

suramin-containing aqueous solution, and downsizing to form unilamellar vesicles. Remote loading

techniques using pH gradients or ion gradients have also been successfully applied to achieve high

encapsulation efficiency of suramin.

Formulation Optimization: Studies have systematically varied lipid composition, surface charge, and

membrane rigidity to optimize suramin delivery. Cationic lipids have been incorporated to enhance

cellular uptake through electrostatic interactions with negatively charged cell membranes. Cholesterol

inclusion (typically 30-40 mol%) improves membrane stability and reduces drug leakage during

storage and circulation. PEGylation (incorporation of polyethylene glycol lipids) creates stealth

liposomes with prolonged circulation time by reducing opsonization and reticuloendothelial system

clearance.
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Characterization Parameters: Comprehensive characterization includes measuring particle size

(typically 80-200 nm for systemic administration), size distribution (polydispersity index <0.2 ideal),

zeta potential (surface charge), encapsulation efficiency (percentage of drug successfully

incorporated), drug release profile under physiological conditions, and physical and chemical

stability over time under various storage conditions.

Intranasal Delivery for CNS Targeting

The intranasal route represents a promising non-invasive strategy for delivering suramin to the central

nervous system (CNS) while bypassing the blood-brain barrier. This approach utilizes the olfactory and

trigeminal neural pathways that connect the nasal epithelium directly with the brain, allowing drugs to

circumvent systemic circulation. PaxMedica recently received a patent allowance for an intranasal suramin

formulation specifically designed for treating autism spectrum disorder and other neurodevelopmental

conditions. This novel formulation aims to improve brain targeting efficiency while reducing systemic

exposure and associated side effects.

The development of suramin intranasal formulations presents several technical considerations. Mucociliary

clearance in the nasal cavity typically limits residence time to 15-30 minutes, necessitating the inclusion of

bioadhesive polymers (e.g., chitosan, cellulose derivatives) to prolong contact with the absorption surface.

Permeation enhancers (e.g., cyclodextrins, fatty acids) may be required to improve translocation across the

nasal epithelium, though their potential effects on nasal barrier function must be carefully evaluated.

Formulation pH (typically 4.5-6.5) and tonicity (preferably isotonic) must be optimized to ensure patient

comfort and minimize nasal irritation while maintaining drug stability and absorption.

Table 1: Comparison of Suramin Formulation Strategies

Formulation
Approach

Key Advantages Limitations
Current Development
Status

Conventional IV
Solution

Immediate bioavailability,
established

manufacturing

Frequent dosing required,
systemic toxicity

Marketed for parasitic
infections
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Formulation
Approach

Key Advantages Limitations
Current Development
Status

Liposomal
Encapsulation

Enhanced cellular

uptake, reduced toxicity,
passive targeting

Limited drug loading,

stability challenges,
complex manufacturing

Preclinical development

for antiviral applications

Intranasal
Delivery

Non-invasive, bypasses
BBB, reduced systemic

exposure

Limited dosing volume,
nasal clearance

mechanisms, variability in
absorption

Patent allowance
granted (PaxMedica),

preclinical evaluation

Polymeric
Nanoparticles

Sustained release,
surface functionalization

potential

Polymer biocompatibility,
potential inflammatory

responses

Early research stage

Implantable
Devices

Long-term continuous

delivery, constant drug
levels

Surgical implantation

required, local tissue
reactions

Conceptual stage

Additional Formulation Strategies

Beyond liposomal and intranasal approaches, several alternative strategies are being explored for suramin

delivery. Polymeric nanoparticles using PLGA, chitosan, or other biodegradable polymers offer potential

for controlled release over extended periods, which could be particularly valuable given suramin's long

half-life. Nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS) are being

investigated to enhance oral bioavailability, though suramin's high hydrophilicity and molecular weight

present significant challenges for gastrointestinal absorption. Conjugation approaches linking suramin to

targeting ligands (e.g., antibodies, peptides, aptamers) could enable active targeting to specific cell

populations or tissues, potentially enhancing therapeutic efficacy while reducing off-target effects.

Experimental Protocols for Suramin Formulation and
Evaluation
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Protocol: Liposomal Suramin Preparation and Characterization

This protocol describes the preparation of suramin-loaded liposomes using the thin-film hydration method

with extrusion, adapted from the methodology referenced in the search results with additional optimization

details.

Materials and Equipment

Suramin sodium salt (molecular weight: 1,429 g/mol)
L-α-phosphatidylcholine (PC), cholesterol (Chol), and 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
Chloroform, analytical grade

Phosphate buffered saline (PBS), pH 7.4
Rotary evaporator with water bath

Extrusion apparatus and polycarbonate membranes (100 nm pore size)
Dynamic light scattering (DLS) instrument for size and zeta potential analysis

Dialysis membranes (MWCO: 300,000 Da)
HPLC system with UV detection for suramin quantification

Preparation Procedure

Lipid Film Formation: Dissolve lipid mixture (PC:Chol:DSPE-PEG2000 at 55:40:5 molar ratio) in

chloroform to a total lipid concentration of 10 mg/mL in a round-bottom flask. Evaporate chloroform

using a rotary evaporator at 40°C under reduced pressure for 30 minutes to form a thin lipid film.

Further dry the film under vacuum overnight to remove residual solvent.

Hydration and Loading: Hydrate the lipid film with 10 mL of suramin solution (20 mg/mL in PBS,

pH 7.4) at 60°C with gentle rotation for 1 hour. Allow the formed multilamellar vesicles to swell at

room temperature for 2 hours with occasional shaking.

Size Reduction: Subject the liposome suspension to 5 freeze-thaw cycles (freezing in liquid nitrogen,

thawing at 60°C). Then extrude 11 times through polycarbonate membranes with sequential pore sizes

of 400 nm, 200 nm, and finally 100 nm using a thermobarrel extruder maintained at 60°C.

Purification: Separate unencapsulated suramin from liposomal suramin using size exclusion

chromatography (Sephadex G-50 column) or dialysis against PBS (pH 7.4) for 4 hours with three

buffer changes.
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Characterization Methods

Encapsulation Efficiency: Dilute purified liposome suspension 1:10 with methanol to disrupt

vesicles. Analyze suramin concentration by HPLC (C18 column, mobile phase: 20 mM potassium

phosphate buffer (pH 6.0)/acetonitrile (70:30, v/v), flow rate: 1.0 mL/min, detection: UV 310 nm).

Calculate encapsulation efficiency as (amount of encapsulated suramin / total suramin added) ×

100%.

Particle Size and Zeta Potential: Dilute liposome suspension 1:100 with filtered PBS (pH 7.4).

Measure particle size, polydispersity index, and zeta potential using dynamic light scattering at 25°C

with detection angle of 173°.

In Vitro Release Study: Place 1 mL of liposomal suramin in a dialysis bag (MWCO: 300,000 Da)

and dialyze against 50 mL PBS (pH 7.4) at 37°C with gentle shaking (100 rpm). At predetermined time

intervals, withdraw and replace release medium. Analyze suramin concentration by HPLC.

Table 2: Critical Quality Attributes for Liposomal Suramin

Parameter Target Specification Analytical Method

Mean Particle Size 80-120 nm Dynamic light scattering

Polydispersity Index ≤0.2 Dynamic light scattering

Zeta Potential -30 to -50 mV (anionic) Electrophoretic light scattering

Encapsulation Efficiency ≥70% HPLC after purification

Drug Loading ≥5% (w/w) Calculation from EE and lipid content

pH 6.5-7.5 Potentiometry

Osmolality 280-320 mOsm/kg Freezing point depression

Sterility Sterile Membrane filtration or autoclaving

Protocol: Assessment of Antiviral Activity Enhancement
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This protocol evaluates the enhancement of suramin's antiviral activity through liposomal delivery, based on

methodologies described in the search results with modifications for standardized assessment.

Cell Culture and Viral Stock Preparation

Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum

(FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂.
Propagate murine norovirus (MNV-1, CW1 strain) in RAW 264.7 cells. Harvest virus when cytopathic

effect reaches 80-90%. Clarify by centrifugation at 3,000 × g for 10 minutes, aliquot, and store at
-80°C. Determine viral titer by plaque assay.

Antiviral Activity Assessment

Treatment Groups: Prepare the following treatment groups: (1) free suramin (50 μM), (2) liposomal

suramin (equivalent to 50 μM suramin), (3) empty liposomes (equivalent lipid concentration to group

2), (4) positive control (ribavirin 100 μM), and (5) virus control (no treatment).

Infection and Treatment: Seed RAW 264.7 cells in 24-well plates at 2 × 10⁵ cells/well and incubate

for 24 hours. Infect cells with MNV-1 at MOI of 0.1 for 1 hour at 37°C. Remove inoculum, wash with

PBS, and add treatment media containing the respective formulations. Incubate for 24 hours.

Viral Titer Quantification: Harvest culture supernatants and perform serial 10-fold dilutions in

complete medium. Add dilutions to fresh RAW 264.7 cells in 96-well plates (8 replicates per dilution).

Incubate for 48 hours, fix with 10% formalin, and stain with 0.1% crystal violet. Count wells showing

cytopathic effect and calculate 50% tissue culture infectious dose (TCID₅₀) using the Reed-Muench

method.

Cell Viability Assay: In parallel plates, assess cell viability using MTT assay. After 24 hours

treatment, add 0.5 mg/mL MTT and incubate for 4 hours. Dissolve formed formazan crystals in DMSO

and measure absorbance at 570 nm with reference at 650 nm. Calculate percentage viability relative to

untreated controls.

Data Analysis

Calculate percentage viral inhibition using the formula: % Inhibition = [1 - (Viral titer in treated group / Viral

titer in virus control)] × 100. Calculate selectivity index (SI) as CC₅₀ (50% cytotoxic concentration) / IC₅₀
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(50% inhibitory concentration). Compare statistical significance using one-way ANOVA with post-hoc

Tukey test (p < 0.05 considered significant).

Mechanisms of Action and Signaling Pathways

Suramin exhibits a complex, multi-target mechanism of action that varies depending on the pathological

context. As a purinergic receptor antagonist, suramin blocks both P2X and P2Y receptor families,

reducing extracellular ATP signaling and subsequent inflammatory responses. This antipurinergic activity is

particularly relevant for autism spectrum disorder, where abnormal purinergic signaling has been implicated

in the cell danger response and mitochondrial dysfunction. In viral infections, suramin inhibits multiple

steps in viral replication, including RNA-dependent RNA polymerase activity in noroviruses and reverse

transcriptase in HIV-1. Additionally, suramin demonstrates anti-amyloid activity by binding to

amyloidogenic peptides and preventing fibril formation, which is relevant for both HIV sexual transmission

and potential neurodegenerative applications.

The following diagram illustrates suramin's multifaceted mechanisms of action across different therapeutic

contexts:

Mechanisms of Action

Biological Effects

Therapeutic Applications

Suramin

Purinergic Receptor
Antagonism

Viral Enzyme
Inhibition

Amyloid Fibril
Inhibition

Apoptosis
Modulation

Mitochondrial Function
Regulation

Improved Neurobehavioral
Function

Anti-inflammatory
Effects

Viral Replication
Inhibition

Reduced HIV
TransmissionHepatocyte Protection

Autism Spectrum
DisorderNorovirus Infection HIV PreventionAcute Liver Failure
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Click to download full resolution via product page

Diagram 1: Suramin's multifaceted mechanisms of action and therapeutic applications

Protocol: Assessing Suramin's Inhibition of Seminal Amyloid
Fibrils

This protocol details the evaluation of suramin's ability to inhibit seminal amyloid fibril formation, which

enhances HIV infectivity, based on methods from the search results with technical enhancements.

Materials and Reagents

Synthetic PAP248-286 peptide (sequence: GIHKQKEKSHRQAPKPPPTPTPTPTGTQPQPKK)
Suramin sodium salt

Congo red dye
Thioflavin T (ThT)

Phosphate buffer (20 mM, pH 7.4)
96-well black plates with clear bottom

Fluorescence plate reader with excitation/emission filters for ThT (450/485 nm) and Congo red
(540/630 nm)

Transmission electron microscope
CD spectropolarimeter

Experimental Procedure

Fibril Formation Assay: Prepare PAP248-286 peptide at 440 μM in phosphate buffer (pH 7.4) with

150 mM NaCl. Add suramin at molar ratios of 0:1, 0.5:1, 1:1, and 2:1 (suramin:peptide). Include a

cellulose sulfate control (known promoting agent) at 1:1 ratio. Agitate mixtures at 37°C with

continuous shaking at 300 rpm in a thermomixer. Remove aliquots at 0, 2, 4, 8, 24, and 48 hours for

analysis.

Thioflavin T Fluorescence Assay: Mix 10 μL of sample with 190 μL of ThT solution (25 μM in 50

mM glycine-NaOH buffer, pH 8.5) in black 96-well plates. Incubate for 5 minutes protected from

light. Measure fluorescence with excitation at 450 nm and emission at 485 nm. Normalize readings to

blank (ThT solution alone) and no-peptide control.
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Congo Red Binding Assay: Mix 50 μL of sample with 150 μL of Congo red solution (20 μM in 5 mM

phosphate buffer, pH 7.4, containing 150 mM NaCl). Incubate for 10 minutes. Measure absorbance at

477 nm and 540 nm. Calculate differential absorbance (ΔAbs = Abs₅₄₀ - Abs₄₇₇) as indicator of

amyloid formation.

Circular Dichroism Spectroscopy: Dilute samples to 0.2 mg/mL peptide concentration in 10 mM

phosphate buffer (pH 7.4). Place in 0.1 cm path length quartz cuvette. Record spectra from 260 nm to

190 nm at 20°C with 1 nm step resolution, 1 nm bandwidth, and 1 second averaging time per point.

Perform three scans and average.

Transmission Electron Microscopy: Apply 10 μL of sample to Formvar/carbon-coated copper grids

for 2 minutes. Wick away excess liquid with filter paper. Negative stain with 2% uranyl acetate for 1

minute. Air dry and image using TEM at 80 kV acceleration voltage.

Data Analysis

Calculate percentage inhibition of fibril formation using the formula: % Inhibition = [1 - (Signal sample /

Signal positive control)] × 100. Determine IC₅₀ values by nonlinear regression of inhibition curves at 24-

hour time point using four-parameter logistic equation. For CD data, express results as mean residue

ellipticity [θ] (deg·cm²·dmol⁻¹).

Clinical Development and Regulatory Considerations

Clinical Trial Progress

The clinical development of suramin has expanded beyond its traditional antiparasitic applications to

include neurodevelopmental disorders, particularly autism spectrum disorder (ASD). The search results

reveal a structured clinical development program advancing through phase 1 and 2 trials. The initial SAT-

1 (Suramin Autism Treatment-1) trial was a double-blind, placebo-controlled, randomized pilot study

involving 10 male children with ASD aged 5-14 years. Participants received a single intravenous dose of

suramin (20 mg/kg) or placebo, with the suramin group showing significant improvement in ADOS-2

comparison scores (-1.6 ± 0.55 points, p = 0.0028) and secondary measures including language, social

interaction, and repetitive behaviors compared to placebo [1].
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A more recent Phase 2 dose-ranging trial evaluated multiple doses of suramin in 52 boys with moderate to

severe ASD across 6 sites in South Africa. This 14-week study compared suramin at 10 mg/kg and 20 mg/kg

against placebo, administered intravenously at baseline, week 4, and week 8. The primary endpoint was the

ABC-Core score (sum of lethargy/social withdrawal, stereotypic behavior, and inappropriate speech

subscales). While the 10 mg/kg group showed greater numeric improvement (-12.5 ± 3.18) compared to

placebo (-8.9 ± 2.86), this difference did not reach statistical significance. However, in the Clinical Global

Impressions-Improvement (CGI-I) secondary endpoint, the 10 mg/kg arm demonstrated statistically

significant improvement (2.8 ± 0.30) compared to placebo (1.7 ± 0.27, p = 0.016) [2]. Exploratory analyses

suggested enhanced effects in younger subjects and those with less severe symptoms.

Table 3: Summary of Clinical Trials for Suramin in Autism Spectrum Disorder

Trial Parameter SAT-1 Trial (Phase 1/2) Phase 2 Dose-Ranging Trial

Participants 10 male children, ages 5-14 52 boys, ages 4-15, moderate to severe ASD

Study Design Randomized, double-blind,
placebo-controlled, single dose

Randomized, double-blind, placebo-controlled,
multiple dose

Treatment
Groups

Suramin 20 mg/kg vs placebo Suramin 10 mg/kg, 20 mg/kg, and placebo

Dosing
Schedule

Single IV infusion IV infusions at baseline, week 4, week 8

Study Duration 6 weeks 14 weeks

Primary
Endpoint

ADOS-2 comparison scores ABC-Core (subscales 2, 3, 5)

Key Efficacy
Results

Improved ADOS-2 scores (-1.6 ±

0.55, p = 0.0028)

Numeric improvement in ABC-Core with 10

mg/kg (-12.5 ± 3.18 vs -8.9 ± 2.86 placebo)

Secondary
Endpoints

Language, social interaction,

repetitive behaviors

CGI-I (significant improvement with 10 mg/kg,

p = 0.016)

Safety Profile Self-limited rash, no serious

adverse events

Generally safe and well-tolerated, most AEs

mild to moderate
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Intellectual Property and Regulatory Status

The intellectual property landscape for suramin is evolving rapidly. In January 2025, PaxMedica announced

the first patent allowance for a suramin intranasal formulation for treating autism spectrum disorder and

other conditions from the Chinese patent office (Application No: 2020800553323) [3]. This represents a

significant milestone as it is the first jurisdiction to grant intellectual property protection for any form of

suramin since its initial human use over 100 years ago. The patent covers claims for treating neurological

disorders using this novel intranasal delivery system, which could potentially overcome the limitations of

intravenous administration. Similar patent applications are pending in multiple other jurisdictions, including

the United States.

Regarding regulatory status, suramin is not currently approved by the U.S. Food and Drug

Administration (FDA) for any indication, including autism spectrum disorder [4]. However, it remains on

the World Health Organization's List of Essential Medicines for the treatment of African sleeping sickness.

The clinical development of suramin for ASD is being conducted under FDA Investigational New Drug

(IND) applications, with the SAT-1 trial conducted under IND #118212 [1]. The recent Phase 2 trial was

conducted in South Africa under the approval of the South African Health Products Regulatory Authority [2].

For suramin to gain FDA approval for ASD, larger Phase 3 trials will be necessary to definitively establish

efficacy and safety in broader patient populations.

Conclusion and Future Perspectives

The development of advanced drug delivery systems for suramin represents a promising strategy to enhance

its therapeutic potential across multiple indications, particularly neurodevelopmental disorders like autism

spectrum disorder. Current research demonstrates that formulation approaches such as liposomal

encapsulation and intranasal delivery can address key limitations of conventional intravenous administration,

including poor blood-brain barrier penetration, systemic toxicity, and patient inconvenience. The

mechanistic understanding of suramin's antipurinergic, antiviral, and anti-amyloid activities continues to

expand, providing rational bases for its application in diverse pathological conditions.

Future development should focus on several key areas. First, optimization of brain-targeted delivery

systems should be prioritized to maximize suramin's exposure in the central nervous system while

minimizing systemic exposure. Second, identification of biomarkers that predict treatment response could
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help personalize therapy, particularly given the heterogeneity of conditions like autism spectrum disorder.

Third, combination therapy approaches integrating suramin with other mechanistically distinct agents

may produce synergistic effects, especially for complex multifactorial disorders. Finally, comprehensive

safety evaluation of chronic suramin administration will be essential, particularly with novel delivery

systems that may alter its tissue distribution and clearance patterns. With continued research and

development, suramin formulations have the potential to address significant unmet medical needs across

multiple therapeutic areas.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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